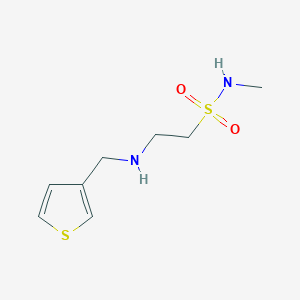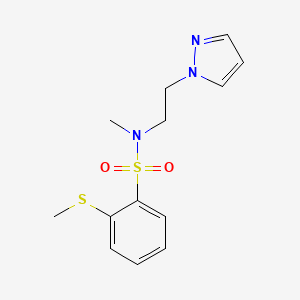
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide exerts its therapeutic effects through the inhibition of various signaling pathways in cells. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been found to inhibit the TGF-β pathway, which is involved in the regulation of fibrosis and tissue repair.
Biochemical and Physiological Effects:
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. It has been found to reduce inflammation and oxidative stress, inhibit cancer cell growth and migration, and reduce fibrosis and tissue damage. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target pathways. It is also relatively easy to synthesize and purify. However, 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on other signaling pathways involved in inflammation and cancer, such as the JAK/STAT and MAPK pathways. Additionally, future research could explore the use of 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide in combination with other therapies for enhanced therapeutic effects.
Synthesemethoden
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of piperazine with 6-methylpyridin-3-ylcarbonyl chloride, followed by the addition of ethoxyethylamine and ethylamine. The resulting product is purified through column chromatography to obtain the final 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide compound.
Wissenschaftliche Forschungsanwendungen
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-4-16-13-21(9-8-20(16)10-11-23-5-2)17(22)19-15-7-6-14(3)18-12-15/h6-7,12,16H,4-5,8-11,13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVPSCMSFOBDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C(=O)NC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)
